molecular formula C15H29N3O2 B14883400 Tert-butyl (2-(piperazin-1-yl)cyclohexyl)carbamate

Tert-butyl (2-(piperazin-1-yl)cyclohexyl)carbamate

Cat. No.: B14883400
M. Wt: 283.41 g/mol
InChI Key: MTWZBKUHXZZERX-UHFFFAOYSA-N
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Description

Tert-butyl (2-(piperazin-1-yl)cyclohexyl)carbamate is a chemical compound with the molecular formula C17H33N3O2 It is a derivative of piperazine and cyclohexane, featuring a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(piperazin-1-yl)cyclohexyl)carbamate typically involves the reaction of piperazine with cyclohexyl isocyanate in the presence of a tert-butyl protecting group. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Cyclohexyl Isocyanate Reaction: Piperazine reacts with cyclohexyl isocyanate to form the intermediate product.

    Protection with Tert-butyl Group: The intermediate is then treated with tert-butyl chloroformate to introduce the tert-butyl carbamate group.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to maximize yield and purity. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(piperazin-1-yl)cyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives with different functional groups.

Scientific Research Applications

Tert-butyl (2-(piperazin-1-yl)cyclohexyl)carbamate has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Materials Science: Employed in the development of polymers and materials with specific properties.

    Biological Studies: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive molecules.

    Industrial Applications: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of tert-butyl (2-(piperazin-1-yl)cyclohexyl)carbamate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. The compound may also inhibit certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-(piperazin-1-yl)ethyl)carbamate
  • Tert-butyl (4-(2-(piperazin-1-yl)ethyl)cyclohexyl)carbamate
  • Tert-butyl (1-(2-(piperazin-1-yl)ethyl)cyclohexyl)carbamate

Uniqueness

Tert-butyl (2-(piperazin-1-yl)cyclohexyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the tert-butyl carbamate group provides stability and protection, making it a valuable intermediate in synthetic chemistry. Its ability to interact with various molecular targets makes it a versatile compound in medicinal and biological research.

Properties

Molecular Formula

C15H29N3O2

Molecular Weight

283.41 g/mol

IUPAC Name

tert-butyl N-(2-piperazin-1-ylcyclohexyl)carbamate

InChI

InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)17-12-6-4-5-7-13(12)18-10-8-16-9-11-18/h12-13,16H,4-11H2,1-3H3,(H,17,19)

InChI Key

MTWZBKUHXZZERX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1N2CCNCC2

Origin of Product

United States

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